1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone
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Overview
Description
1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidinone ring substituted with a 2-chlorophenylsulfonyl group and an ethoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone typically involves several steps, starting with the preparation of the pyrrolidinone core. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with 5-ethoxy-2-pyrrolidinone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions).
Scientific Research Applications
1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding, which are crucial in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound’s ability to bind to specific receptors can modulate signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
When compared to similar compounds, 1-((2-Chlorophenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone stands out due to its unique combination of a sulfonyl group and a pyrrolidinone ring. Similar compounds include:
1-(2-Chlorophenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea: Known for its herbicidal properties.
2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-((2-chlorophenyl)sulfonyl)acetamide: Investigated for its anticancer activity.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
111711-69-4 |
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Molecular Formula |
C12H14ClNO4S |
Molecular Weight |
303.76 g/mol |
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-5-ethoxypyrrolidin-2-one |
InChI |
InChI=1S/C12H14ClNO4S/c1-2-18-12-8-7-11(15)14(12)19(16,17)10-6-4-3-5-9(10)13/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
SOAFCTVEWMJHAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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